molecular formula C7H12O4 B8358813 Methyl 3-hydroxy-5-oxohexanoate

Methyl 3-hydroxy-5-oxohexanoate

Cat. No. B8358813
M. Wt: 160.17 g/mol
InChI Key: ROBGCHZVQZAZOO-UHFFFAOYSA-N
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Patent
US09315470B2

Procedure details

Methyl 3,5-dioxohexanoate (19.0 g) was dissolved in THF (380 mL) and tris(triphenylphosphine) ruthenium (II) dichloride (1.1 g) was added. The reaction mixture was hydrogenated at 5 bar, 50° C. for 16 h and then cooled to room temperature. The solvent was removed under vacuum and the oil was purified on silica gel (hexane/EtOAC 1:1) to give the final methyl 3-hydroxy-5-oxohexanoate (10 g).
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
380 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH2:8][C:9](=[O:11])[CH3:10])[CH2:3][C:4]([O:6][CH3:7])=[O:5]>C1COCC1.[Ru](Cl)Cl.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[OH:1][CH:2]([CH2:8][C:9](=[O:11])[CH3:10])[CH2:3][C:4]([O:6][CH3:7])=[O:5] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
O=C(CC(=O)OC)CC(C)=O
Name
Quantity
380 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.1 g
Type
catalyst
Smiles
[Ru](Cl)Cl.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the oil was purified on silica gel (hexane/EtOAC 1:1)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OC(CC(=O)OC)CC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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